molecular formula C12H11ClO3 B1611746 2-(2-Chlorophenyl)hydroquinone hydrate CAS No. 305808-20-2

2-(2-Chlorophenyl)hydroquinone hydrate

Cat. No.: B1611746
CAS No.: 305808-20-2
M. Wt: 238.66 g/mol
InChI Key: HAFPEIIHHPUZIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)hydroquinone hydrate typically involves the chlorination of hydroquinone followed by a series of purification steps. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the chlorination process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The production involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)hydroquinone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)hydroquinone hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and cellular respiration.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)hydroquinone hydrate involves its interaction with various molecular targets, including enzymes and cellular pathways. It acts as an inhibitor in certain biochemical reactions, affecting processes like oxidative phosphorylation and electron transport .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydroxybiphenyl
  • 2-Chlorohydroquinone
  • 2,5-Dichlorohydroquinone

Uniqueness

2-(2-Chlorophenyl)hydroquinone hydrate is unique due to its specific chlorination pattern and its ability to form stable hydrates. This makes it particularly useful in research settings where precise chemical behavior is required .

Properties

IUPAC Name

2-(2-chlorophenyl)benzene-1,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2.H2O/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15;/h1-7,14-15H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFPEIIHHPUZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583471
Record name 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305808-20-2
Record name [1,1′-Biphenyl]-2,5-diol, 2′-chloro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305808-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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